Enhanced Lipophilicity vs. Non- and Mono-Fluorinated Analogs
4-Amino-2,5-difluorobenzoic acid demonstrates significantly increased lipophilicity compared to its non-fluorinated and mono-fluorinated counterparts, as quantified by computed partition coefficients. This property is a critical driver of membrane permeability and metabolic stability in medicinal chemistry. The XLogP3-AA value for the target compound is 1.8 [1], compared to ~0.83 for 4-aminobenzoic acid [2] and 1.19 for 4-amino-2-fluorobenzoic acid . This represents a 9.3-fold increase in lipophilicity over the non-fluorinated parent and a 4.1-fold increase over the mono-fluorinated analog.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 1.8 (XLogP3-AA) |
| Comparator Or Baseline | 4-Aminobenzoic acid: 0.83; 4-Amino-2-fluorobenzoic acid: 1.19 |
| Quantified Difference | +0.97 log units vs. 4-aminobenzoic acid; +0.61 log units vs. 4-amino-2-fluorobenzoic acid |
| Conditions | Computed values from XLogP3 3.0 (PubChem) for target; ChemSrc for comparators |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion and is a key consideration when selecting building blocks for cell-permeable probes or orally bioavailable drug candidates.
- [1] PubChem. (2025). 4-Amino-2,5-difluorobenzoic acid. PubChem Compound Summary for CID 20151477. View Source
- [2] Sielc. (2006). 4-Aminobenzoic Acid. Chemical Properties. View Source
